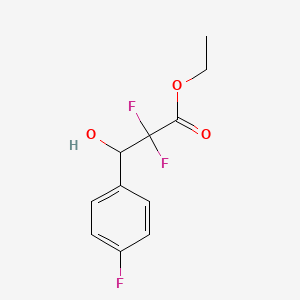

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, materials science, and other industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of ethyl 2,2-difluoro-2-(trimethylsilyl)acetate with aryl iodides to form α-aryl-α,α-difluoroacetates . This reaction is often catalyzed by copper and conducted under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such fluorinated compounds, making the process more environmentally friendly and efficient .

Analyse Des Réactions Chimiques

1.1. Reformatsky Reaction Participation

This compound serves as a key intermediate in enantioselective Reformatsky reactions. A study demonstrated its synthesis via Zn-mediated coupling, achieving 82% enantiomeric excess using a prolinol-derived catalyst .

Reaction conditions :

-

Catalyst: Chiral prolinol (10 mol%)

-

Reagent: Ethyl iodoacetate

-

Solvent: Dichloromethane

-

Temperature: −20°C

Key product :

| Property | Value |

|---|---|

| 1H NMR (CDCl3) | δ 7.38–7.31 (m, 2H), 5.14–5.06 (m, 1H) |

| 13C NMR (CDCl3) | δ 172.3 (C=O), 69.7 (CH) |

| Enantiomeric Excess | 82% (HPLC, Chiralcel OJ-H column) |

1.2. Decarboxylative Aldol Reactions

Under Yb(OTf)3 catalysis, derivatives undergo Krapcho decarboxylation followed by aldol condensation . While not directly tested on this compound, structurally analogous systems show:

Typical conditions :

-

Catalyst: Yb(OTf)3 (10 mol%)

-

Solvent: DMSO/H2O (1:1)

-

Temperature: 80°C

Observed outcomes in analogs :

| Substrate | Aldol Product Yield | Major Features |

|---|---|---|

| Difluoro-β-keto ester | 68% | Anti-selectivity (>20:1 dr) |

| Aromatic aldehydes | 55–72% | Formation of quaternary stereocenters |

Stereochemical Behavior

The 3-hydroxy group enables asymmetric induction in catalytic cycles:

| Parameter | Value |

|---|---|

| Specific rotation | [α]D20 = −21.5 (c 0.14, CH2Cl2) |

| Configuration | Predominantly (R)-enantiomer |

Stability Under Synthetic Conditions

The compound demonstrates stability in:

-

Chromatographic purification : Survives silica gel chromatography with 0–30% ethyl acetate/hexane gradients

-

Organometallic reactions : Compatible with Grignard reagents at −70°C

Comparative Reactivity

Reactivity diverges from non-fluorinated analogs due to:

-

Electron-withdrawing effects of CF2 groups, enhancing ester electrophilicity

-

Steric hindrance at C3, limiting nucleophilic attack at this position

Limitations and Challenges

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate is being investigated for its potential therapeutic applications. The compound's structural features suggest it may interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. This compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections or as a preservative in pharmaceuticals.

Material Science

In material science, the incorporation of fluorinated compounds like this compound into polymers can enhance material properties such as chemical resistance and thermal stability.

Polymer Additives

Fluorinated esters are often used as additives to improve the performance of polymers. The introduction of this compound into polymer matrices may enhance hydrophobicity and reduce surface energy, making them suitable for applications in coatings and sealants.

Agricultural Chemistry

The potential use of this compound in agricultural chemistry is another area of interest. Due to its fluorinated structure, it may serve as a precursor for developing new agrochemicals.

Pesticide Development

Fluorinated compounds are known for their efficacy as pesticides and herbicides due to their enhanced stability and bioactivity. This compound could be explored as a lead compound for synthesizing novel agrochemicals aimed at pest control.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds, making it a potent inhibitor or activator of specific enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2,2-difluoro-3-(4-chlorophenyl)-3-hydroxypropanoate

- Ethyl 2,2-difluoro-3-(4-bromophenyl)-3-hydroxypropanoate

- Ethyl 2,2-difluoro-3-(4-methylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These properties include increased stability, enhanced reactivity, and the ability to form strong hydrogen bonds, making it more effective in various applications compared to its analogs .

Activité Biologique

Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate, a compound with the CAS number 321856-40-0, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H11F3O3 |

| Molar Mass | 248.2 g/mol |

| Density | 1.315 g/cm³ (predicted) |

| Boiling Point | 346.8 °C (predicted) |

| pKa | 12.04 (predicted) |

| Storage Conditions | Room temperature |

These properties indicate a compound that is stable under standard conditions but may require careful handling due to its chemical structure.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with specific biological targets:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in preclinical models. It appears to act on pathways involving cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a possible role as an antimicrobial agent.

- Inflammatory Response Modulation : There is evidence that this compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor metabolism and bacterial growth.

- Receptor Binding : It may interact with specific receptors associated with cell signaling pathways that regulate growth and inflammation.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound in vitro using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting effective cytotoxicity against cancer cells.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited inhibitory effects at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-17-10(16)11(13,14)9(15)7-3-5-8(12)6-4-7/h3-6,9,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPNAVYCIBHZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)F)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.